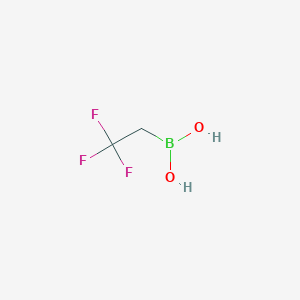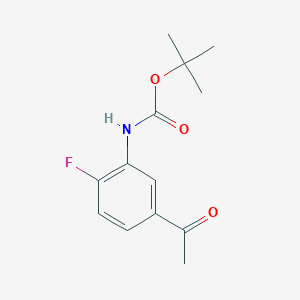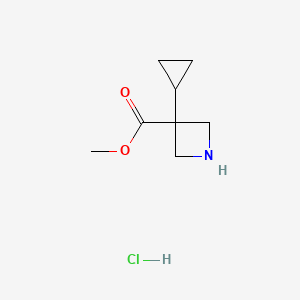
Methyl3-cyclopropylazetidine-3-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable ester or acid chloride to form the azetidine ring. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
科学研究应用
Methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents. Its unique structure may impart desirable pharmacological properties to drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool for constructing diverse chemical architectures.
Biological Studies: Researchers investigate the biological activity of the compound and its derivatives to understand their potential therapeutic effects and mechanisms of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the production of specialty chemicals.
作用机制
The mechanism of action of methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The strained ring structure of the azetidine moiety can influence the binding affinity and selectivity of the compound for its targets. Additionally, the cyclopropyl group may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Methyl azetidine-3-carboxylate hydrochloride: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
Cyclopropylamine derivatives: Share the cyclopropyl group but differ in the rest of the molecular structure, leading to variations in their properties and applications.
Azetidine-3-carboxylate derivatives: Include various substituents on the azetidine ring, resulting in diverse chemical and biological behaviors.
Uniqueness
Methyl 3-cyclopropylazetidine-3-carboxylate hydrochloride is unique due to the presence of both the cyclopropyl group and the azetidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in multiple scientific fields.
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
methyl 3-cyclopropylazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8(4-9-5-8)6-2-3-6;/h6,9H,2-5H2,1H3;1H |
InChI 键 |
PJKKXOXUYIMUMS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CNC1)C2CC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


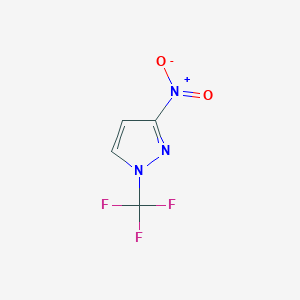
amine hydrochloride](/img/structure/B13455350.png)
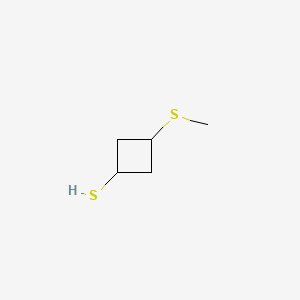
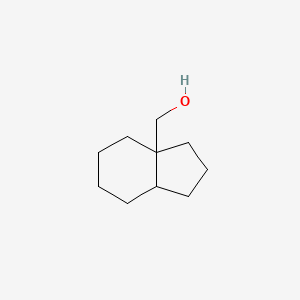
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
![O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)
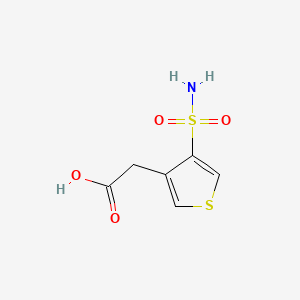
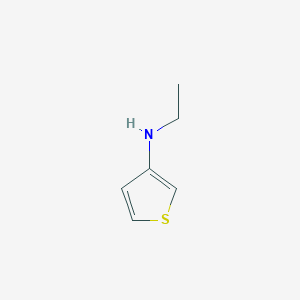
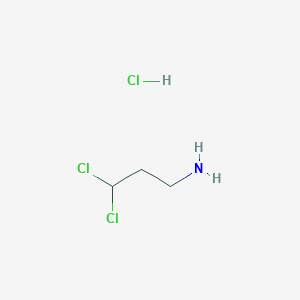
![1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13455402.png)
